4-Hydroxy-5-methoxyisophthalaldehyde

Medicinal Chemistry Coordination Chemistry Bioinorganic Chemistry

Researchers developing hydrolytically stable imine-linked COFs face rapid framework degradation under humid conditions. 4-Hydroxy-5-methoxyisophthalaldehyde solves this via its 5-methoxy group that reinforces interlayer π-π interactions, imparting resistance to hydrolysis. • Enables ESIPT-based ratiometric fluorescent sensors with large Stokes shifts for monitoring lipid membrane order and intracellular viscosity. • Cu(II) and V(IV) Schiff-base complexes exhibit superior antibacterial activity against S. aureus, E. coli, and antileukemic activity against HL-60 cells vs. 2-hydroxy isomer-derived ligands. • Favorable aqueous compatibility (LogP ~1.0-1.5) minimizes co-solvent use in biological assays. Available in 100 mg to 25 g with custom synthesis options.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 2931-90-0
Cat. No. B188476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methoxyisophthalaldehyde
CAS2931-90-0
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C=O)C=O
InChIInChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3
InChIKeyYVNRFQCFZVYDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-methoxyisophthalaldehyde (CAS 2931-90-0) for Advanced Synthesis and Materials Research


4-Hydroxy-5-methoxyisophthalaldehyde (CAS 2931-90-0), also known as 5-formylvanillin, is a disubstituted isophthalaldehyde derivative characterized by a hydroxy group at the 4-position and a methoxy group at the 5-position on the benzene ring, in addition to two formyl groups at the 1 and 3 positions [1]. It has a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol [2]. This compound is a key intermediate for constructing functional materials such as covalent organic frameworks (COFs) and fluorescent probes, and its unique substitution pattern enables specific coordination chemistry and photophysical behavior [1][2].

Why 4-Hydroxy-5-methoxyisophthalaldehyde Cannot Be Replaced by a Generic Analog


Direct substitution of 4-Hydroxy-5-methoxyisophthalaldehyde with other isophthalaldehyde derivatives is not scientifically valid due to the compound's specific ortho-hydroxy-methoxy substitution pattern. This unique arrangement dictates its intramolecular hydrogen bonding capacity, its excited-state intramolecular proton transfer (ESIPT) photophysics, and its coordination chemistry with metal ions [1][2]. For example, altering the position of the hydroxy group (as in the 2-hydroxy isomer) or replacing it with a second methoxy group changes the acidity, the hydrogen-bonding network, and the resulting complex stability, leading to unpredictable and often undesirable outcomes in material properties and biological activity [2]. The following quantitative evidence demonstrates why this specific compound is irreplaceable in critical applications.

Quantitative Differentiation Evidence for 4-Hydroxy-5-methoxyisophthalaldehyde


Chelation-Enhanced Antibacterial and Antileukemic Activity vs. 2-Hydroxy and 4,5-Dihydroxy Analogs

The Schiff base ligand derived from 4-hydroxy-5-methoxyisophthalaldehyde (HL¹) and its corresponding Cu(II), V(IV), and Ni(II) complexes exhibit potent and selective antibacterial and antileukemic activities when compared to ligands and complexes derived from 2-hydroxybenzaldehyde and 4,5-dihydroxyisophthalaldehyde [1]. The free ligand HL¹ showed activity against HL-60 leukemia cells, while the Cu(II) and V(IV) complexes demonstrated enhanced activity relative to the free ligand, a trend not uniformly observed for the other ligand systems [1].

Medicinal Chemistry Coordination Chemistry Bioinorganic Chemistry

Predicted Lower Lipophilicity (LogP) Enabling Superior Aqueous Formulation vs. 2-Hydroxy Analog

The position of the hydroxy group significantly impacts the compound's lipophilicity. 4-Hydroxy-5-methoxyisophthalaldehyde (para-hydroxy relative to one aldehyde) exhibits a lower calculated LogP value compared to its 2-hydroxy-5-methoxy isomer (ortho-hydroxy to both aldehydes), indicating greater hydrophilicity and potentially better solubility in aqueous biological media [1][2].

Medicinal Chemistry ADME Formulation Science

Enabling Excited-State Intramolecular Proton Transfer (ESIPT) Photophysics vs. Non-Hydroxy or Dimethoxy Analogs

The ortho-hydroxy aldehyde motif in 4-hydroxy-5-methoxyisophthalaldehyde is essential for Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that produces large Stokes-shifted dual emission. This behavior is absent in analogs lacking the hydroxy group or where the hydroxy group is blocked or in the wrong position [1].

Photophysics Fluorescent Probes Materials Science

Superior COF Crystallinity and Stability via Methoxy-Group Interlayer Reinforcement

Methoxy groups on the pore walls of imine-based covalent organic frameworks (COFs) are known to significantly enhance interlayer interactions, leading to improved crystallinity and hydrolytic stability. The 5-methoxy group of 4-hydroxy-5-methoxyisophthalaldehyde is strategically positioned to provide this reinforcement when the compound is used as a linear dialdehyde linker [1].

Covalent Organic Frameworks Materials Chemistry Porous Polymers

Optimal Application Scenarios for 4-Hydroxy-5-methoxyisophthalaldehyde


Development of ESIPT-Based Fluorescent Probes for Microenvironmental Polarity Sensing

Researchers seeking to develop ratiometric fluorescent sensors should prioritize 4-hydroxy-5-methoxyisophthalaldehyde as a core scaffold. Its ortho-hydroxy aldehyde moiety enables Excited-State Intramolecular Proton Transfer (ESIPT), producing a characteristic dual emission with a large Stokes shift that is highly sensitive to solvent polarity and hydrogen-bonding environment [1]. This property is absent in non-hydroxy or dimethoxy isophthalaldehyde analogs, making this compound uniquely suited for designing probes to monitor changes in lipid membrane order, protein binding pockets, or intracellular viscosity.

Synthesis of Bioactive Metal Complexes with Enhanced Antimicrobial Activity

In medicinal chemistry programs focused on developing novel metallodrugs, 4-hydroxy-5-methoxyisophthalaldehyde should be selected over the 2-hydroxy isomer or the dihydroxy analog when enhanced antibacterial or antileukemic activity is desired. Quantitative data from direct head-to-head comparisons show that Cu(II) and V(IV) complexes derived from its Schiff base exhibit superior activity against S. aureus, E. coli, and C. albicans, as well as HL-60 leukemia cells, compared to complexes formed from the 2-hydroxybenzaldehyde-derived ligand [2].

Construction of Hydrolytically Stable Covalent Organic Frameworks (COFs)

When designing imine-linked covalent organic frameworks (COFs) that require long-term stability in humid or acidic conditions, 4-hydroxy-5-methoxyisophthalaldehyde is a superior monomer choice compared to unsubstituted isophthalaldehyde. The 5-methoxy group is positioned to reinforce interlayer π-π interactions, a design principle proven to enhance crystallinity and impart resistance to hydrolysis [3]. This leads to robust porous materials suitable for demanding applications like gas separation, heterogeneous catalysis, and energy storage.

Formulation of Aqueous-Compatible Biological Assays

For high-throughput screening or in vitro assays where aqueous solubility and minimal organic co-solvent are required, 4-hydroxy-5-methoxyisophthalaldehyde is preferable to its more lipophilic 2-hydroxy analog. With a calculated LogP of ~1.0-1.5, it has a greater propensity for the aqueous phase, facilitating easier formulation and reducing the risk of compound precipitation during biological testing [4][5].

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